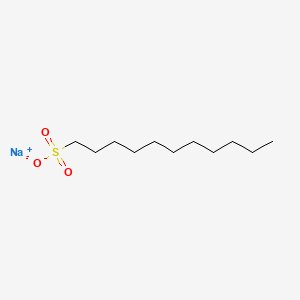

Sodium 1-undecanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;undecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMQUCVJHLWQHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635654 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5838-34-6 | |

| Record name | Sodium undecane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Undecanesulfonic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Surfactant Mechanism of Action of Sodium 1-Undecanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 1-undecanesulfonate is an anionic surfactant with significant potential in various scientific and pharmaceutical applications. Its amphiphilic nature, characterized by a hydrophilic sulfonate head group and a hydrophobic 11-carbon tail, enables it to dramatically alter the properties of liquid interfaces. This guide delves into the core mechanism of action of this compound, providing a technical overview of its function, methods for its characterization, and its interactions with biological membranes. While specific quantitative data for this compound is not extensively available in public literature, this document leverages data from analogous anionic surfactants to illustrate its expected behavior and to provide a framework for its experimental investigation.

Core Surfactant Properties and Mechanism of Action

This compound, like all surfactants, functions by adsorbing at interfaces (e.g., air-water, oil-water) to reduce surface or interfacial tension[1]. This property arises from its amphiphilic structure, which consists of a polar, hydrophilic head and a nonpolar, hydrophobic tail[1][2].

-

Hydrophilic Head: The sulfonate group (-SO3Na) is highly water-soluble, ensuring the molecule's interaction with aqueous environments[2].

-

Hydrophobic Tail: The 11-carbon undecyl chain is repelled by water and preferentially orients itself away from the aqueous phase[2].

At low concentrations in an aqueous solution, this compound monomers will accumulate at the surface, with their hydrophobic tails directed towards the air, leading to a significant decrease in surface tension.

Micellization

As the concentration of this compound increases, a critical point is reached where the interface becomes saturated with monomers. Beyond this point, the monomers begin to self-assemble in the bulk solution into spherical structures called micelles . This concentration is known as the Critical Micelle Concentration (CMC) [3][4]. Within a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer corona, interacting with the surrounding aqueous environment. The formation of micelles is a key aspect of a surfactant's ability to solubilize poorly water-soluble substances, a crucial function in drug delivery and formulation.

Quantitative Characterization of Surfactant Activity

The effectiveness of a surfactant is determined by key quantitative parameters. While specific experimental values for this compound are not readily found, the following table outlines the typical properties and provides illustrative values for the closely related anionic surfactant, sodium dodecyl sulfate (SDS), for comparative purposes.

| Property | Description | Illustrative Value (SDS) | Method of Determination |

| Formula | Chemical formula of the molecule. | C₁₂H₂₅NaO₄S | - |

| Molecular Weight | The mass of one mole of the surfactant. | 288.38 g/mol | - |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form in solution[3][4]. | ~8.2 mM in water[5] | Tensiometry, Conductometry, Fluorescence Spectroscopy, Capillary Electrophoresis[4][5][6][7] |

| Surface Tension at CMC | The minimum surface tension achieved at and above the CMC. | ~39 mN/m | Tensiometry (Wilhelmy Plate, Du Noüy Ring)[8] |

Experimental Protocols for Surfactant Characterization

Accurate determination of the CMC and surface tension is crucial for understanding and applying any surfactant. The following are detailed methodologies for these key experiments.

Determination of Critical Micelle Concentration (CMC)

a) By Tensiometry:

This method relies on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant[3].

-

Apparatus: Tensiometer (Wilhelmy plate or Du Noüy ring method).

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the plot.

-

b) By Conductometry:

This method is suitable for ionic surfactants like this compound. The conductivity of the solution changes as micelles are formed because the mobility of the surfactant molecules within a micelle is different from that of free monomers.

-

Apparatus: Conductometer.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution at a constant temperature.

-

Plot the conductivity against the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these lines corresponds to the CMC.

-

Interaction with Lipid Bilayers: Implications for Drug Development

The interaction of surfactants with lipid bilayers is of paramount importance in drug delivery, as cell membranes are the primary barrier to drug uptake. Anionic surfactants like this compound can interact with and disrupt lipid membranes, a mechanism that can be harnessed for enhancing drug permeability.

The interaction is concentration-dependent:

-

At low concentrations (below CMC): Surfactant monomers can insert into the lipid bilayer, leading to changes in membrane fluidity and permeability.

-

At concentrations near and above the CMC: The formation of mixed micelles (surfactant and lipid) can lead to the solubilization and complete disruption of the lipid bilayer[9][10].

Experimental Protocol: Assessing Membrane Interaction

The effect of this compound on lipid membranes can be studied using model systems such as liposomes or supported lipid bilayers.

-

Model System: Unilamellar liposomes encapsulating a fluorescent dye (e.g., calcein).

-

Apparatus: Fluorescence spectrophotometer.

-

Procedure:

-

Prepare a suspension of calcein-loaded liposomes.

-

Add varying concentrations of this compound to the liposome suspension.

-

Monitor the fluorescence intensity over time.

-

An increase in fluorescence indicates the leakage of calcein from the liposomes, signifying membrane disruption.

-

The extent of leakage can be quantified and correlated with the surfactant concentration.

-

Conclusion

This compound is a potent anionic surfactant with a mechanism of action centered on its ability to reduce surface tension and form micelles. While specific quantitative data for this particular surfactant requires dedicated experimental determination, its behavior can be inferred from well-studied analogous compounds. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its surfactant properties and its interactions with lipid bilayers. A thorough understanding of these principles is essential for its effective application in research, particularly in the fields of drug formulation and development where membrane interactions are critical.

References

- 1. CAS 5838-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. General hydrophobic interaction potential for surfactant/lipid bilayers from direct force measurements between light-modulated bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tegewa.de [tegewa.de]

- 9. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. The effects of SDS at subsolubilizing concentrations on the planar lipid bilayer permeability: Two kinds of current fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]

Critical Micelle Concentration of Sodium 1-Undecanesulfonate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium 1-undecanesulfonate in an aqueous solution. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents data for homologous sodium alkanesulfonates to illustrate the expected trends and provides detailed, generalized experimental protocols applicable to the determination of its CMC.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is termed the Critical Micelle Concentration (CMC).

The formation of micelles is a critical phenomenon in various scientific and industrial applications, including drug delivery, detergency, and material science. The CMC is a fundamental parameter that characterizes the efficiency and effectiveness of a surfactant. For ionic surfactants like this compound, the CMC is influenced by factors such as temperature, the presence of electrolytes, and the addition of organic co-solvents.

Quantitative Data for Sodium Alkanesulfonates

To provide context for the expected CMC of this compound, the following table summarizes the CMC values for a homologous series of sodium n-alkanesulfonates in aqueous solutions. The CMC generally decreases as the length of the hydrophobic alkyl chain increases.

| Surfactant Name | Chemical Formula | Alkyl Chain Length | CMC (mM) at 25°C |

| Sodium 1-Octanesulfonate | C₈H₁₇NaO₃S | 8 | ~158 |

| Sodium 1-Nonanesulfonate | C₉H₁₉NaO₃S | 9 | ~50 |

| Sodium 1-Decanesulfonate | C₁₀H₂₁NaO₃S | 10 | ~16 |

| This compound | C₁₁H₂₃NaO₃S | 11 | ~5 (Estimated) |

| Sodium 1-Dodecanesulfonate | C₁₂H₂₅NaO₃S | 12 | ~8.3[1] |

Note: The CMC value for this compound is an estimation based on the trend observed in the homologous series.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The most common and reliable methods for ionic surfactants like this compound are conductometry and surface tensiometry.

Conductometric Method

The conductometric method is based on the change in the electrical conductivity of the surfactant solution with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles leads to a change in the slope of the conductivity versus concentration plot, as the mobility of the larger micelles is different from that of the individual ions.

Experimental Protocol:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in deionized water.

-

Serial Dilutions: A series of solutions with decreasing concentrations are prepared by diluting the stock solution.

-

Conductivity Measurement: The electrical conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: The conductivity is plotted against the surfactant concentration. The CMC is determined from the point of intersection of the two linear portions of the plot.

References

A Laboratory Guide to the Synthesis and Purification of Sodium 1-Undecanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sodium 1-undecanesulfonate (C₁₁H₂₃SO₃Na), a versatile anionic surfactant and ion-pairing agent. The document details two primary synthetic methodologies, purification protocols, and the characterization of the final product. All quantitative data is presented in tabular format for clarity and comparative analysis. Experimental workflows and reaction pathways are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a long-chain alkyl sulfonate salt that finds applications in various scientific and industrial domains. Its amphiphilic nature makes it an effective surfactant and emulsifier.[1] In the realm of pharmaceutical and analytical sciences, it is frequently employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of charged analytes.[2] This guide presents reliable methods for the synthesis and purification of this compound to a high degree of purity suitable for laboratory and research applications.

Synthesis of this compound

Two robust methods for the synthesis of this compound are presented: the Strecker sulfite alkylation of 1-bromoundecane and the free-radical initiated sulfonation of 1-undecene.

Method 1: Strecker Sulfite Alkylation of 1-Bromoundecane

This method, adapted from a reliable Organic Syntheses procedure for a lower homologue, involves the nucleophilic substitution of bromide by the sulfite ion.[3]

The overall reaction is as follows:

CH₃(CH₂)₉CH₂Br + Na₂SO₃ → CH₃(CH₂)₉CH₂SO₃Na + NaBr

dot

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Sodium 1-Undecanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Sodium 1-undecanesulfonate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data for homologous sodium alkanesulfonates with established principles of thermal analysis to present a scientifically informed profile. The information herein is intended to support research, development, and formulation activities where the thermal behavior of this compound is a critical parameter.

Physicochemical Properties

This compound is the sodium salt of 1-undecanesulfonic acid. It is an anionic surfactant utilized in various applications, including as an ion-pairing reagent in high-performance liquid chromatography (HPLC).

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₃NaO₃S | N/A |

| Molecular Weight | 258.35 g/mol | N/A |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | >300 °C | [1] |

Thermal Stability Analysis

The thermal stability of a compound is crucial for determining its suitability for various applications, including in drug formulations where it might be subjected to heat during manufacturing or storage. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Estimated Thermal Degradation Profile

Based on the analysis of related sodium alkanesulfonates, the following table summarizes the expected thermal stability and degradation profile of this compound when analyzed by TGA in an inert atmosphere.

| Parameter | Estimated Value/Range | Observations and Inferred Events |

| Initial Weight Loss | < 100 °C | Loss of adsorbed water. |

| Onset of Decomposition (Tonset) | 350 - 400 °C | Initial thermal breakdown of the sulfonate group. |

| Primary Decomposition Stage | 400 - 500 °C | Major weight loss corresponding to the cleavage of the carbon-sulfur bond and subsequent decomposition of the alkyl chain. Evolution of sulfur dioxide (SO₂) is a key event. |

| Secondary Decomposition Stage | 500 - 600 °C | Further degradation of organic fragments. |

| Final Residue | > 600 °C | Formation of a stable inorganic residue, primarily sodium sulfate (Na₂SO₄) and/or sodium sulfite (Na₂SO₃). |

Disclaimer: The quantitative data presented in this table is an estimation based on the thermal behavior of homologous compounds and general principles of organic salt decomposition. Specific experimental analysis is required for precise values.

Proposed Degradation Pathway

The thermal decomposition of this compound is anticipated to proceed through a multi-step process. The primary degradation event is the cleavage of the C-S bond, leading to the evolution of sulfur dioxide and the formation of various hydrocarbon fragments. The final inorganic residue is expected to be composed of sodium sulfate and/or sodium sulfite.

Caption: Proposed degradation pathway of this compound under thermal stress.

Experimental Protocols

To obtain precise data for the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of a controlled heating rate, and a system for controlling the atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a linear rate (e.g., 10 °C/min) to a final temperature of at least 600 °C, and potentially up to 800-1000 °C to ensure complete decomposition to a stable residue.

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is a plot of percentage weight loss versus temperature. The first derivative of this curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions by measuring the heat flow into or out of a sample as a function of temperature.

Apparatus: A differential scanning calorimeter with a furnace and a system for controlling the atmosphere.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 350 °C).

-

Data Analysis: Record the differential heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks. The onset temperature and the peak maximum of the endotherm are determined.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

Caption: A generalized workflow for conducting and analyzing thermal stability studies.

Conclusion

This compound is a thermally stable compound with a melting point reported to be above 300 °C. While specific experimental data on its detailed degradation profile is scarce, it is expected to decompose at temperatures above 350 °C, primarily through the cleavage of the C-S bond, leading to the evolution of sulfur dioxide and the formation of a stable sodium sulfate/sulfite residue at higher temperatures. For applications where thermal stability is a critical factor, it is strongly recommended that specific TGA and DSC analyses be performed under the conditions relevant to the intended use.

References

Solubility Profile of Sodium 1-undecanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 1-undecanesulfonate is an anionic surfactant with a C11 alkyl chain, finding applications in various fields, including as an ion-pairing reagent in chromatography and in the formulation of detergents and personal care products. Its efficacy in these applications is often dictated by its solubility in diverse media. While readily soluble in aqueous solutions, its behavior in organic solvents is critical for formulation development, purification processes, and analytical method development. This technical guide provides an in-depth overview of the solubility of this compound in different organic solvents, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this process.

Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide presents data for a structurally similar and widely studied anionic surfactant, Sodium Dodecyl Sulfate (SDS), as a proxy. It is anticipated that this compound will exhibit a comparable solubility trend.

Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for Sodium Dodecyl Sulfate (SDS) in various organic solvents. This data can serve as a valuable reference point for estimating the solubility of this compound.

| Organic Solvent | Chemical Class | Qualitative Solubility of this compound | Quantitative Solubility of Sodium Dodecyl Sulfate (SDS) |

| Methanol | Alcohol | Soluble[1] | ≥ 5 mg/mL[1] |

| Ethanol | Alcohol | Soluble[1] | ≥ 5 mg/mL[1] |

| Dimethylformamide (DMF) | Amide | - | ≥ 5 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | - | ≥ 5 mg/mL[1] |

| Acetone | Ketone | - | In a 1:1 (v/v) water-acetone solution, SDS has a high solubility of 399.0 ± 32.2 mg/mL at 25 °C.[1] |

| Chloroform | Halogenated | Insoluble | - |

| Ether | Ether | Insoluble | - |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a general and reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter (with a membrane compatible with the organic solvent) into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature and duration will depend on the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant withdrawn) x 100

Alternatively, solubility in g/100 g of solvent can be calculated as:

Mass of solvent = Mass of solution - Mass of residue Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: A flowchart illustrating the key stages of the gravimetric method for determining the solubility of a solid in a liquid.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data for this compound remains elusive, the provided data for the analogous surfactant, sodium dodecyl sulfate, offers a useful starting point for researchers. The detailed experimental protocol for the gravimetric method equips scientists with a practical approach to determine the solubility of this compound in their specific solvent systems of interest. Accurate solubility data is paramount for the successful design and optimization of formulations and processes in the pharmaceutical and chemical industries.

References

Sodium 1-undecanesulfonate as an anionic surfactant in research

An In-depth Whitepaper on the Core Properties and Applications of an Anionic Surfactant in Scientific Research

Sodium 1-undecanesulfonate is an anionic surfactant that is gaining traction in various research and development fields. Its chemical structure, consisting of an eleven-carbon hydrophobic tail and a hydrophilic sulfonate headgroup, imparts valuable properties for applications ranging from analytical chemistry to drug delivery. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its use, and a summary of its key research applications.

Core Physicochemical Properties

This compound (CAS 5838-34-6) is a white crystalline powder or granule with a molecular formula of C11H23NaO3S.[1][2] It is soluble in water and polar organic solvents like alcohols and ethers.[2] The compound is stable under normal conditions but may be sensitive to extreme pH levels and high temperatures.[1]

| Property | Value | Source(s) |

| CAS Number | 5838-34-6 | [1][3][4] |

| Molecular Formula | C11H23NaO3S | [1][3][5] |

| Molecular Weight | 258.35 g/mol | [3][4][5] |

| Appearance | White powder to crystal | [5][6][7] |

| Purity | >98.0% | [1][3][6] |

| Melting Point | >300°C | [3][4] |

| Density | 1.547 g/cm³ | [3][4] |

| Solubility | Soluble in water | [2] |

Key Research Applications

This compound's utility in the laboratory is diverse, primarily leveraging its surfactant properties.

-

Ion-Pair Chromatography: It is frequently used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the separation of charged analytes.[8][9]

-

Pharmaceutical Research: It can act as a catalyst in various pharmaceutical research applications.[1][3][4]

-

Nanoparticle Synthesis: Its role as a surfactant makes it suitable for the synthesis and stabilization of nanoparticles.[10][11]

-

Protein Solubilization: Like other detergents, it can be used for the extraction and solubilization of membrane proteins for proteomic studies.[12][13]

-

Capillary Electrophoresis: It can be used in micellar electrokinetic chromatography (MEKC), a mode of capillary electrophoresis, for the separation of neutral and charged solutes.[14]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[15] A common method for its determination is by measuring the surface tension of solutions at various concentrations.[16][17]

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

-

Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the surface tensiometer with deionized water. The surface tension of distilled water at room temperature (25 °C) should be approximately 72 mN/m.[18]

-

Measure the surface tension of each diluted solution, ensuring the temperature is constant.[18] Allow the solution to equilibrate before each measurement.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot, where a sharp change in slope occurs.[17][19]

Protein Solubilization for Proteomic Analysis

The extraction of membrane proteins requires the disruption of the lipid bilayer, a role well-suited for detergents like this compound.

Materials:

-

Cell or tissue sample

-

Lysis buffer containing this compound (concentration to be optimized, typically 0.5-2% w/v)

-

Chaotropic agents (e.g., urea, thiourea)

-

Reducing agents (e.g., DTT, TCEP)

-

Protease and phosphatase inhibitor cocktails

-

Homogenizer or sonicator

-

High-speed centrifuge

Procedure:

-

Prepare a lysis/solubilization buffer. A typical starting formulation might include 5 M Urea, 2 M Thiourea, 1% (w/v) this compound, protease and phosphatase inhibitors, and a buffering agent (e.g., Tris-HCl, pH 8.0).

-

Resuspend the cell pellet or homogenized tissue in the lysis buffer.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle agitation for 30-60 minutes to facilitate solubilization.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet insoluble material.

-

Carefully collect the supernatant containing the solubilized proteins for downstream analysis (e.g., 2D-electrophoresis, western blotting).

Use in Micellar Electrokinetic Chromatography (MEKC)

In MEKC, a surfactant is added to the background electrolyte at a concentration above its CMC. The resulting micelles act as a pseudostationary phase, allowing for the separation of neutral analytes.[14]

Materials:

-

Capillary electrophoresis instrument

-

Fused-silica capillary

-

Background electrolyte (BGE), e.g., sodium phosphate or borate buffer

-

This compound

-

Organic modifier (e.g., methanol, acetonitrile), optional

-

Analytes of interest

Procedure:

-

Prepare the BGE at the desired pH and ionic strength.

-

Add this compound to the BGE to a final concentration above its CMC.

-

If necessary, add an organic modifier to the BGE to improve resolution.

-

Condition the capillary by flushing with 0.1 M NaOH, water, and finally the prepared BGE.

-

Dissolve the sample in the BGE or a compatible solvent.

-

Inject the sample into the capillary (hydrodynamically or electrokinetically).

-

Apply the separation voltage. Analytes will partition between the aqueous buffer and the micellar phase, separating based on their partitioning coefficient.

-

Detect the separated analytes as they pass the detector window.

References

- 1. CAS 5838-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 1-Undecane sulphonic acid sodium salt, for HPLC 98% 5838-34-6 India [ottokemi.com]

- 4. 1-Undecane sulphonic acid sodium salt, for HPLC 98% 5838-34-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 5838-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 5838-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 5838-34-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. usp.org [usp.org]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. commons.erau.edu [commons.erau.edu]

- 19. cdn2.hubspot.net [cdn2.hubspot.net]

An In-depth Technical Guide on the Role of Sodium 1-Undecanesulfonate in Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sodium 1-Undecanesulfonate

This compound is an anionic surfactant belonging to the alkyl sulfonate class of compounds. Its molecular structure consists of an eleven-carbon hydrophobic alkyl chain (C11) and a hydrophilic sulfonate head group (-SO3Na).[1] This amphiphilic nature, possessing both a water-repelling tail and a water-attracting head, is the fundamental driver of its surface-active properties and its ability to self-assemble in aqueous solutions.[1]

The balance between its hydrophobic and hydrophilic portions allows this compound to reduce the surface tension at interfaces, such as air-water or oil-water.[1] This property is crucial for its application in detergents, emulsifiers, and as a dispersing agent.[1] In the pharmaceutical and drug development sectors, sulfonate surfactants are valued for their potential to enhance the solubility and bioavailability of poorly water-soluble drugs by encapsulating them within self-assembled structures called micelles.[2][3]

The Process of Micellization

In an aqueous environment, at low concentrations, this compound exists as individual molecules or monomers. As the concentration increases, these monomers begin to adsorb at interfaces. Once the interface is saturated, a critical concentration is reached where the monomers spontaneously self-assemble into colloidal-sized aggregates known as micelles.[4][5] This concentration is termed the Critical Micelle Concentration (CMC) .[4]

The driving force for this phenomenon is primarily entropic, known as the hydrophobic effect.[6] The hydrophobic alkyl chains are shielded from the unfavorable interactions with water molecules by aggregating in the core of the micelle, while the hydrophilic sulfonate head groups remain in contact with the surrounding water, forming a stable outer shell.[6][7] This process is thermodynamically favorable as it minimizes the free energy of the system.[6]

Below is a diagram illustrating the transition from surfactant monomers to a micellar structure.

References

- 1. CAS 5838-34-6: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. muser-my.com [muser-my.com]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine) - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Amphiphilic Nature of Sodium 1-Undecanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium 1-undecanesulfonate is an anionic surfactant of significant interest in various scientific and industrial applications, including its role as a detergent, foaming agent, and emulsifier. Its utility is fundamentally derived from its amphiphilic nature, possessing both a hydrophobic and a hydrophilic moiety. This dual characteristic enables it to modulate surface and interfacial tension, leading to the formation of micelles in aqueous solutions above a certain concentration. This technical guide provides a comprehensive overview of the core principles governing the amphiphilic behavior of this compound. It details its physicochemical properties, experimental protocols for characterizing its surfactant behavior, and its application in drug development, particularly as an ion-pairing reagent in high-performance liquid chromatography (HPLC). Due to the limited availability of specific experimental data for this compound in published literature, this guide provides illustrative data from closely related homologous surfactants to demonstrate key concepts.

The Amphiphilic Core of this compound

The amphiphilic character of this compound is intrinsic to its molecular structure. The molecule consists of a long, nonpolar hydrocarbon tail and a highly polar head group.

-

Hydrophobic Tail: The undecyl group (CH₃(CH₂)₁₀⁻) is a long alkyl chain that is repelled by water and preferentially interacts with nonpolar substances like oils and other hydrophobic molecules.

-

Hydrophilic Head: The sulfonate group (-SO₃⁻Na⁺) is ionic and readily hydrates in aqueous environments, conferring water solubility to that end of the molecule.

This distinct separation of polarity within a single molecule drives its behavior in aqueous solutions. At low concentrations, the surfactant molecules align at the air-water interface, with their hydrophobic tails oriented away from the water. As the concentration increases to a critical point, the surfactant monomers self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads creating an outer shell that interacts with the surrounding water. This process is a spontaneous thermodynamic self-assembly driven by the hydrophobic effect.

Physicochemical Properties and Data Presentation

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₃NaO₃S | [1][2] |

| Molecular Weight | 258.36 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | Soluble | [1] |

Table 2: Illustrative Critical Micelle Concentration (CMC) of Homologous Sodium Alkyl Sulfonates

Note: This data is for comparative purposes as specific CMC data for this compound was not found.

| Surfactant | Alkyl Chain Length | CMC (mM) at 25°C | Reference |

| Sodium 1-Decanesulfonate | C10 | ~30 | [3] |

| Sodium Dodecyl Sulfate (SDS) | C12 | 8.2 | [4] |

Table 3: Illustrative Surface Tension of Homologous Anionic Surfactant Solutions

Note: This data is for comparative purposes. The surface tension of water at 25°C is approximately 72 mN/m.

| Surfactant | Concentration | Surface Tension (mN/m) | Reference |

| Sodium Dodecyl Sulfate (SDS) | Below CMC | Decreases with increasing concentration | [4] |

| Sodium Dodecyl Sulfate (SDS) | At and Above CMC | ~39 | [4] |

Experimental Protocols

The characterization of the amphiphilic nature of a surfactant like this compound involves determining its CMC. The following are detailed methodologies for two common experimental approaches.

Determination of Critical Micelle Concentration by Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and further addition of the surfactant leads to the formation of micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC.

-

Tensiometer Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with deionized water.

-

Measurement:

-

Rinse the measurement probe (ring or plate) with deionized water and then with the sample solution to be measured.

-

Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.

-

Allow the surface tension reading to stabilize before recording the value.

-

Ensure the temperature of the solutions is kept constant throughout the experiment (e.g., 25°C).

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

-

Determination of Critical Micelle Concentration by Conductometry

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the larger size of the micelles and the binding of some counter-ions. This results in a change in the slope of the conductivity versus concentration plot. The CMC is the concentration at which this break in the slope occurs.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water of known concentration.

-

Initial Measurement: Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer. Immerse the calibrated conductivity probe and record the initial conductivity.

-

Titration:

-

Add small, precise aliquots of the stock surfactant solution to the beaker with continuous stirring.

-

Allow the conductivity reading to stabilize after each addition before recording the value.

-

Continue the additions to cover a concentration range well above the expected CMC.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will exhibit two linear regions with different slopes.

-

The point of intersection of these two linear regions is the CMC.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in pharmaceutical research and development. One of its key applications is as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the analysis of basic drug substances.

Ion-Pairing Chromatography Workflow

Ion-pairing chromatography is a technique used to separate and analyze ionic compounds on a reversed-phase column. For basic drugs, which are positively charged at acidic pH, an anionic ion-pairing reagent like this compound is added to the mobile phase. The sulfonate head group of the surfactant forms an ion pair with the positively charged analyte. The hydrophobic undecyl tail of the surfactant then interacts with the hydrophobic stationary phase of the HPLC column, leading to the retention and subsequent separation of the drug molecule.

Conclusion

This compound serves as a quintessential example of an amphiphilic molecule, with its behavior dictated by the interplay between its hydrophobic tail and hydrophilic head group. This guide has outlined the fundamental principles of its amphiphilicity, provided detailed experimental protocols for the determination of its critical properties, and illustrated its practical application in the field of drug development. While a lack of specific published data for this particular surfactant necessitates the use of illustrative examples from homologous compounds, the principles and methodologies described herein provide a robust framework for researchers and scientists to characterize and utilize this compound and similar surfactants in their work. Further experimental investigation to determine the precise physicochemical parameters of this compound would be a valuable contribution to the field.

References

Sodium 1-Undecanesulfonate in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of sodium 1-undecanesulfonate in pharmaceutical research. The primary focus of this document is on its well-established role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds. While some commercial suppliers also list it as a catalyst, there is a notable lack of specific applications in the scientific literature to support this use in pharmaceutical synthesis.

Core Application: Ion-Pair Reversed-Phase HPLC

This compound is an anionic surfactant that is principally utilized as an ion-pairing reagent in reversed-phase HPLC (RP-HPLC). This technique is essential for the analysis of polar and ionic pharmaceutical compounds that exhibit poor retention on conventional C8 or C18 columns. Such compounds include basic drugs, water-soluble vitamins, peptides, and aminoglycoside antibiotics.

The addition of an ion-pairing reagent like this compound to the mobile phase enhances the retention and resolution of these analytes. The underlying principle involves the formation of a neutral ion pair between the analyte and the reagent, which increases the hydrophobicity of the analyte and its affinity for the non-polar stationary phase.[1]

Mechanism of Action

In ion-pair chromatography, the long hydrophobic undecyl chain of this compound interacts with the non-polar stationary phase (e.g., C18), effectively creating a dynamic ion-exchange surface. The negatively charged sulfonate head groups are oriented towards the mobile phase. Positively charged (cationic) analytes in the sample then form transient, electrostatically-bound ion pairs with the adsorbed undecanesulfonate ions. This interaction increases the retention time of the cationic analytes on the column, allowing for their separation from neutral and anionic species. The strength of this interaction, and thus the retention time, can be modulated by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic solvent content.[2]

Figure 1: Ion-Pair Formation Mechanism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | 1-Undecanesulfonic Acid Sodium Salt, Sodium Undecylsulfonate | [3] |

| CAS Number | 5838-34-6 | [3] |

| Molecular Formula | C₁₁H₂₃NaO₃S | [3] |

| Molecular Weight | 258.35 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [3] |

| Purity | Typically >98% for HPLC grade | [3] |

| Solubility | Soluble in water |

Experimental Protocols

While specific, validated HPLC methods detailing the use of this compound are not abundant in publicly accessible literature, a general protocol can be extrapolated from methods employing other sodium alkylsulfonates (e.g., heptanesulfonate, octanesulfonate). The following is a representative protocol for the analysis of basic pharmaceutical compounds. Note: This protocol is a template and requires optimization and validation for specific applications.

General HPLC Method for Basic Drug Analysis

This protocol outlines the steps for developing an ion-pair RP-HPLC method for the quantification of a basic drug substance.

Figure 2: General HPLC Experimental Workflow.

Objective: To separate and quantify a basic pharmaceutical analyte from related impurities.

Materials:

-

This compound (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid or other suitable buffer components

-

Deionized water (18.2 MΩ·cm)

-

Analyte reference standard

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer solution (e.g., 20 mM phosphate buffer).

-

Dissolve this compound in the aqueous buffer to a final concentration typically in the range of 5-20 mM.

-

Adjust the pH of the aqueous mobile phase component to a level where the analyte of interest is protonated (typically pH 2.5-4.5 for basic compounds).

-

The mobile phase will consist of this aqueous ion-pairing solution (Solvent A) and an organic solvent such as acetonitrile or methanol (Solvent B).

-

Filter and degas both mobile phase components before use.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the analyte reference standard in a suitable solvent (e.g., a mixture of water and organic solvent).

-

Prepare working standards by diluting the stock solution with the mobile phase to fall within the desired calibration range.

-

Prepare sample solutions by dissolving the drug product in a suitable solvent and diluting with the mobile phase to a concentration within the calibration range. Filter the final sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient or isocratic elution may be used. A typical starting point for method development could be a gradient from 70% Solvent A / 30% Solvent B to 30% Solvent A / 70% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

Injection Volume: 10-20 µL

-

-

Data Analysis:

-

Integrate the peak areas of the analyte in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

-

Data Presentation

The following table provides a comparative overview of commonly used sodium alkylsulfonate ion-pairing reagents. The choice of reagent often depends on the hydrophobicity of the analyte; a longer alkyl chain provides greater retention.

| Ion-Pairing Reagent | Alkyl Chain Length | Typical Application Area |

| Sodium 1-Pentanesulfonate | C5 | Analysis of more polar basic compounds |

| Sodium 1-Heptanesulfonate | C7 | General purpose for basic drugs and peptides[2] |

| Sodium 1-Octanesulfonate | C8 | Analysis of moderately hydrophobic basic compounds |

| This compound | C11 | Analysis of more hydrophobic basic compounds or when stronger retention is required |

Other Potential Applications

Catalyst in Pharmaceutical Synthesis

Several chemical suppliers list this compound as a catalyst for use in pharmaceutical research.[3] This suggests a potential role as a phase-transfer catalyst (PTC). In phase-transfer catalysis, a reagent transports a reactant from one phase into another where the reaction can occur. Given its surfactant properties, this compound could theoretically facilitate the reaction between a water-soluble reagent and an organic-soluble substrate.

However, a comprehensive search of the scientific literature did not yield specific examples or detailed protocols for the use of this compound as a catalyst in pharmaceutical synthesis. The majority of research on phase-transfer catalysis in drug synthesis focuses on quaternary ammonium salts.[4][5] Therefore, while this application is commercially suggested, it is not a well-documented or established practice in the field.

Conclusion

The primary and well-established application of this compound in pharmaceutical research is as an ion-pairing reagent in reversed-phase HPLC. Its long alkyl chain makes it particularly suitable for enhancing the retention of hydrophobic basic and cationic analytes that are otherwise difficult to analyze with conventional RP-HPLC methods. While its potential as a catalyst is noted by commercial suppliers, this application is not currently supported by accessible scientific literature. For researchers and scientists in drug development, the utility of this compound lies firmly in the realm of analytical chromatography, where it serves as a valuable tool for method development and quality control.

References

Methodological & Application

Application Notes and Protocols for Sodium 1-Undecanesulfonate as an Ion-Pairing Reagent in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-pair chromatography is a powerful technique in High-Performance Liquid Chromatography (HPLC) for the separation of ionic and highly polar analytes on reversed-phase columns. The addition of an ion-pairing reagent to the mobile phase forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. Sodium 1-undecanesulfonate, an anionic ion-pairing reagent, is particularly effective for the analysis of cationic (basic) compounds, such as pharmaceuticals, peptides, and biogenic amines. Its long alkyl chain provides strong retention, enabling the separation of complex mixtures.[1][2][3][4]

This document provides detailed application notes and protocols for the effective use of this compound in HPLC method development.

Principle of Ion-Pair Chromatography with this compound

In reversed-phase HPLC, basic compounds are often protonated in acidic mobile phases, leading to poor retention and peak shape on non-polar stationary phases like C18. This compound is a salt that dissociates in the mobile phase to provide the undecanesulfonate anion (C₁₁H₂₃SO₃⁻). This anion forms an ion pair with the positively charged analyte. The resulting neutral and more hydrophobic complex interacts more strongly with the stationary phase, leading to increased retention and improved chromatographic separation. The longer the alkyl chain of the sulfonate, the greater the retention effect.[2][5]

A visual representation of this mechanism is provided below.

Caption: Mechanism of Ion-Pairing Chromatography.

Experimental Protocols

Materials and Reagents

-

This compound (HPLC grade, Purity >98%)

-

HPLC grade methanol or acetonitrile

-

HPLC grade water

-

Acids (e.g., phosphoric acid, acetic acid) or buffers (e.g., phosphate, citrate) for pH adjustment

-

Analytes of interest (e.g., basic drugs, peptides)

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Reversed-phase HPLC column (e.g., C18, C8)

Preparation of the Mobile Phase

The concentration of this compound in the mobile phase is a critical parameter that influences retention time. A typical starting concentration is 5 mM, which can be optimized as needed.

Protocol for 1 L of 5 mM this compound Mobile Phase:

-

Weighing the Reagent: Accurately weigh 1.2915 g of this compound (MW: 258.35 g/mol ).

-

Dissolution: Dissolve the weighed reagent in approximately 500 mL of HPLC grade water in a 1 L volumetric flask.

-

Addition of Organic Modifier: Add the desired volume of organic modifier (e.g., methanol or acetonitrile). The proportion of the organic modifier will depend on the analytes and the desired retention. A common starting point is a 50:50 (v/v) mixture of the aqueous solution and the organic modifier.

-

pH Adjustment: Adjust the pH of the solution using an appropriate acid or buffer. For basic analytes, a pH of 2.5 to 4.5 is often effective to ensure the analytes are in their cationic form.

-

Final Volume: Bring the solution to the final volume of 1 L with HPLC grade water.

-

Degassing: Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use to prevent bubble formation in the HPLC system.

General HPLC Method Development Workflow

The following workflow outlines the steps for developing a separation method using this compound.

Caption: HPLC Method Development Workflow.

Application Example: Separation of Basic Pharmaceutical Compounds

While specific application data for this compound is not widely published, a general method can be proposed based on the principles of ion-pair chromatography with long-chain alkyl sulfonates for the separation of basic drugs.

Hypothetical Separation of a Mixture of Antihistamines:

This protocol describes a hypothetical separation of a mixture of basic antihistamine drugs (e.g., Diphenhydramine, Chlorpheniramine, and Promethazine).

Table 1: HPLC Conditions for the Separation of Antihistamines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 5 mM this compound in water, pH 3.0 (adjusted with phosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Expected Results:

The use of this compound is expected to significantly increase the retention times of the basic antihistamines compared to a standard reversed-phase method without an ion-pairing reagent. The longer alkyl chain of undecanesulfonate should provide better separation between structurally similar compounds.

Table 2: Expected Retention Times (Hypothetical)

| Analyte | Expected Retention Time (min) |

| Chlorpheniramine | ~ 8.5 |

| Diphenhydramine | ~ 10.2 |

| Promethazine | ~ 12.8 |

Note: These are hypothetical values and will require experimental verification and optimization.

Troubleshooting

-

Poor Peak Shape (Tailing): This can be due to secondary interactions with residual silanols on the stationary phase. Ensure the mobile phase pH is low enough to keep the basic analytes fully protonated. Increasing the concentration of the ion-pairing reagent may also help.

-

Long Retention Times: If retention times are excessively long, increase the percentage of the organic modifier in the mobile phase or decrease the concentration of this compound.

-

Irreproducible Retention Times: Ion-pair chromatography can require longer column equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

-

System Contamination: Ion-pairing reagents are non-volatile and can build up in the HPLC system and detector. It is crucial to dedicate a column for ion-pairing applications and to flush the system thoroughly with a high percentage of organic solvent after use.

Conclusion

This compound is a valuable ion-pairing reagent for the HPLC analysis of basic compounds. Its long hydrophobic chain provides excellent retention and resolution capabilities. By carefully optimizing the concentration of the ion-pairing reagent, the mobile phase composition, and the pH, robust and reproducible separation methods can be developed for a wide range of applications in pharmaceutical analysis and other fields.

References

- 1. welch-us.com [welch-us.com]

- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 4. itwreagents.com [itwreagents.com]

- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu (Switzerland) [shimadzu.ch]

Application Note: Separation of Peptides using Sodium 1-Undecanesulfonate in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and purification of peptides.[1][2][3] The separation is based on the differential partitioning of peptides between a nonpolar stationary phase and a polar mobile phase. For complex peptide mixtures, achieving optimal resolution can be challenging due to the presence of basic amino acid residues that can lead to poor peak shape and retention.[4][5]

Ion-pairing chromatography is a valuable approach to enhance the separation of charged analytes like peptides.[4][6] This technique involves the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a hydrophobic tail and an ionic head group, interacts with charged functional groups on the peptides.[4] Sodium 1-undecanesulfonate, an anionic ion-pairing reagent, is particularly effective for the separation of basic peptides. The undecyl chain provides significant hydrophobicity, leading to increased retention and improved resolution of positively charged peptides on the reversed-phase column.

This application note provides a detailed protocol for the separation of a model peptide mixture using this compound as an ion-pairing agent in RP-HPLC.

Experimental Protocol

Materials and Reagents

-

Peptide Standards: A mixture of synthetic peptides with varying properties (e.g., Angiotensin II, Neurotensin, Bradykinin).

-

This compound: HPLC grade, >98.0% purity.

-

Acetonitrile (ACN): HPLC gradient grade.

-

Water: HPLC grade or ultrapure water.

-

Phosphoric Acid (H₃PO₄): HPLC grade.

-

Sodium Dihydrogen Phosphate (NaH₂PO₄): HPLC grade.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis Detector or Diode Array Detector (DAD)

-

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus with 0.45 µm membrane filters.

Mobile Phase Preparation

Mobile Phase A (Aqueous Buffer with Ion-Pairing Reagent):

-

Prepare a 20 mM sodium dihydrogen phosphate buffer. Dissolve the appropriate amount of NaH₂PO₄ in HPLC grade water.

-

Add this compound to the phosphate buffer to a final concentration of 10 mM.

-

Adjust the pH of the solution to 2.5 with phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

Mobile Phase B (Organic Modifier with Ion-Pairing Reagent):

-

Prepare a solution of 80% acetonitrile in water.

-

Add this compound to a final concentration of 10 mM.

-

Filter the mobile phase through a 0.45 µm membrane filter.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM this compound in 20 mM NaH₂PO₄, pH 2.5 |

| Mobile Phase B | 10 mM this compound in 80% Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 214 nm |

| Injection Volume | 20 µL |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 30.0 | 50 | 50 |

| 35.0 | 5 | 95 |

| 40.0 | 5 | 95 |

| 41.0 | 95 | 5 |

| 50.0 | 95 | 5 |

Sample Preparation

-

Dissolve the peptide mixture in Mobile Phase A to a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the representative retention times and resolution for a model peptide mixture separated using the described protocol.

Table 2: Representative Chromatographic Data

| Peptide | Retention Time (min) | Resolution (Rs) |

| Bradykinin | 12.5 | - |

| Angiotensin II | 15.8 | 3.1 |

| Neurotensin | 19.2 | 4.5 |

Note: The retention times and resolution are representative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualization

Caption: Experimental workflow for peptide separation by RP-HPLC.

Discussion

The use of this compound as an ion-pairing reagent significantly improves the chromatographic separation of basic peptides. The long alkyl chain of the undecanesulfonate anion forms a hydrophobic ion pair with the positively charged residues of the peptides. This interaction increases the overall hydrophobicity of the peptide-ion pair complex, leading to stronger retention on the C18 stationary phase and allowing for better separation based on subtle differences in the peptide sequences.

The acidic pH of the mobile phase (pH 2.5) ensures that the carboxyl groups of the peptides are protonated, minimizing their ionic character and further enhancing the interaction with the stationary phase. The gradient elution from a low to a high concentration of acetonitrile allows for the sequential elution of peptides with increasing hydrophobicity.

Conclusion

This application note provides a robust and reliable protocol for the separation of peptides using this compound in RP-HPLC. The method offers excellent resolution and peak shape for basic peptides and can be adapted for the analysis of various peptide mixtures in research and drug development settings. The detailed protocol and representative data serve as a valuable starting point for method development and optimization.

References

Application of Sodium 1-Undecanesulfonate in Capillary Electrophoresis for Protein Analysis: A Theoretical Framework and Methodological Guidance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Sodium 1-Undecanesulfonate in Protein CE

This compound is an anionic surfactant with an 11-carbon alkyl chain. In the context of capillary electrophoresis, it can theoretically be utilized in two primary modes for protein analysis:

-

As a Pseudo-Stationary Phase in Micellar Electrokinetic Chromatography (MEKC): Above its critical micelle concentration (CMC), this compound can form micelles. These micelles create a pseudo-stationary phase that can interact with proteins, influencing their migration and enabling separation based on partitioning differences. This is particularly useful for separating proteins with similar charge-to-mass ratios.

-

As an Ion-Pairing Reagent in Capillary Zone Electrophoresis (CZE): At concentrations below its CMC, this compound can act as an ion-pairing reagent. It can interact with positively charged domains of proteins, modifying their effective charge and hydrophobicity, thereby altering their electrophoretic mobility and enabling separation.

The choice between these two modes will depend on the specific proteins being analyzed and the desired separation mechanism.

Data Presentation: Hypothetical Separation Data

The following tables present hypothetical quantitative data to illustrate the potential performance of a CE method using this compound for the separation of a model protein mixture. Note: This data is for illustrative purposes and would need to be experimentally determined.

Table 1: Hypothetical Migration Times and Peak Efficiencies in MEKC Mode

| Protein | Molecular Weight (kDa) | pI | Migration Time (min) | Peak Efficiency (Plates/m) |

| Lysozyme | 14.3 | 11.0 | 8.5 | 250,000 |

| Cytochrome c | 12.4 | 10.7 | 9.2 | 280,000 |

| Myoglobin | 17.0 | 7.2 | 11.8 | 300,000 |

| Carbonic Anhydrase | 29.0 | 5.9 | 14.5 | 270,000 |

| Ovalbumin | 44.3 | 4.6 | 16.2 | 260,000 |

Table 2: Hypothetical Resolution Values in MEKC Mode

| Protein Pair | Resolution (Rs) |

| Lysozyme / Cytochrome c | 2.1 |

| Cytochrome c / Myoglobin | 4.5 |

| Myoglobin / Carbonic Anhydrase | 3.8 |

| Carbonic Anhydrase / Ovalbumin | 2.5 |

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in protein analysis by CE. These protocols are based on standard CE practices and will likely require optimization.

Protocol 1: Protein Separation in MEKC Mode

This protocol describes the use of this compound as a micellar pseudo-stationary phase.

1. Materials and Reagents:

-

This compound (purity >98%)

-

Sodium phosphate (monobasic and dibasic) for buffer preparation

-

Deionized water (18 MΩ·cm)

-

Model proteins (e.g., lysozyme, cytochrome c, myoglobin, carbonic anhydrase, ovalbumin)

-

Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length)

-

Capillary electrophoresis system with UV detection

2. Buffer Preparation (Running Buffer):

-

Prepare a 50 mM sodium phosphate buffer at pH 7.4.

-

Dissolve this compound in the phosphate buffer to a final concentration of 50 mM (assuming this is above the CMC; the CMC would need to be determined experimentally).

-

Filter the buffer through a 0.22 µm syringe filter.

3. Sample Preparation:

-

Dissolve individual protein standards in deionized water to a concentration of 1 mg/mL.

-

Prepare a protein mixture by combining equal volumes of the individual standards.

-

Dilute the protein mixture 1:10 with deionized water before injection.

4. Capillary Conditioning (for a new capillary):

-

Rinse the capillary with 1 M NaOH for 30 minutes.

-

Rinse with deionized water for 15 minutes.

-

Rinse with 0.1 M HCl for 15 minutes.

-

Rinse with deionized water for 15 minutes.

-

Finally, rinse with the running buffer for 30 minutes.

5. Electrophoresis Conditions:

-

Capillary Temperature: 25 °C

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Separation Voltage: +20 kV (normal polarity)

-

Detection: UV absorbance at 214 nm.

-

Run Time: 30 minutes.

6. Data Analysis:

-

Record the migration times and peak areas for each protein.

-

Calculate peak efficiency (N) and resolution (Rs) using standard chromatographic equations.

Protocol 2: Protein Separation using this compound as an Ion-Pairing Reagent

This protocol outlines the use of this compound at a concentration below its CMC.

1. Materials and Reagents:

-

As listed in Protocol 1.

2. Buffer Preparation (Running Buffer):

-

Prepare a 50 mM sodium phosphate buffer at a low pH (e.g., pH 2.5) to ensure most proteins have a net positive charge.

-